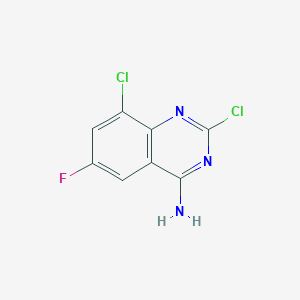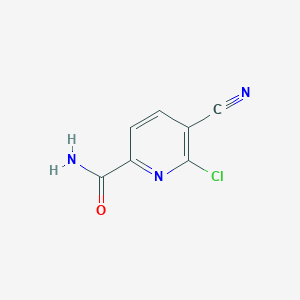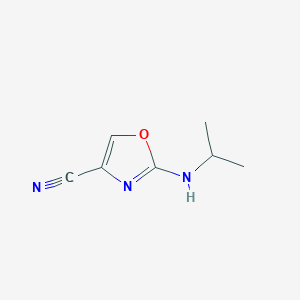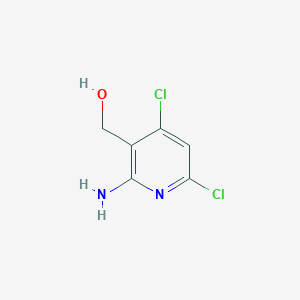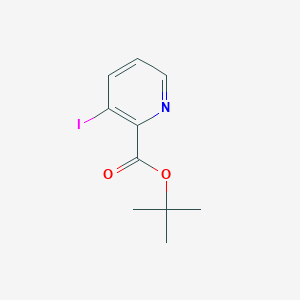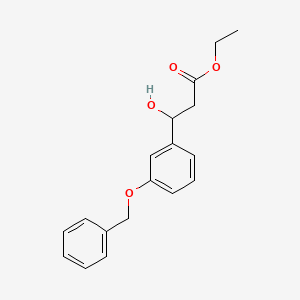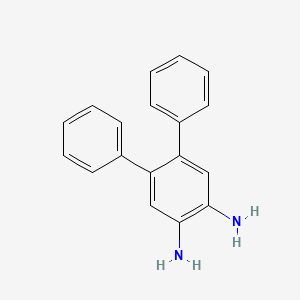
4,5-diphenylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diphenylbenzene-1,2-diamine is an organic compound belonging to the class of aromatic diamines It is characterized by the presence of two phenyl groups attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenylbenzene-1,2-diamine typically involves the reduction of corresponding nitro compounds. One common method is the reduction of 4,5-diphenylnitrobenzene using hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 4,5-diphenylnitrobenzene using a continuous flow reactor. This approach allows for the efficient production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
4,5-Diphenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
4,5-Diphenylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-diphenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that modulate cellular processes. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4,5-Dimethylbenzene-1,2-diamine
- o-Phenylenediamine
- m-Phenylenediamine
- p-Phenylenediamine
Uniqueness
4,5-Diphenylbenzene-1,2-diamine is unique due to the presence of two phenyl groups, which confer distinct chemical properties compared to other similar compounds. These phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
特性
分子式 |
C18H16N2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC名 |
4,5-diphenylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H16N2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-12H,19-20H2 |
InChIキー |
BEGUWTIVANWACP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


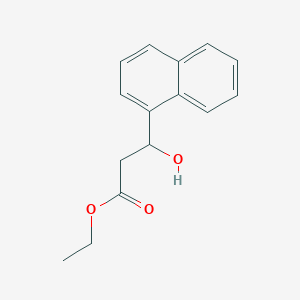
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)
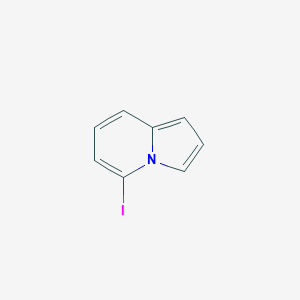
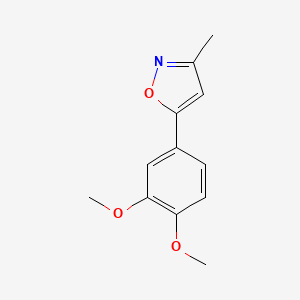
![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)
